4-(3-Fluorophenoxy)benzylamine

Description

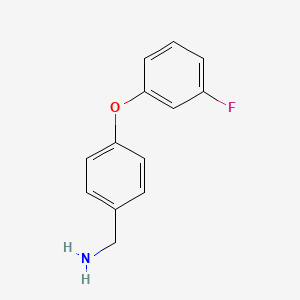

4-(3-Fluorophenoxy)benzylamine is a fluorinated benzylamine derivative characterized by a benzylamine core substituted with a 3-fluorophenoxy group at the para position of the benzene ring.

Properties

IUPAC Name |

[4-(3-fluorophenoxy)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO/c14-11-2-1-3-13(8-11)16-12-6-4-10(9-15)5-7-12/h1-8H,9,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIOGVDBYTRYBOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)OC2=CC=C(C=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluorophenoxy)benzylamine typically involves the reaction of 3-fluorophenol with benzylamine. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluorophenoxy)benzylamine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted benzylamines.

Scientific Research Applications

4-(3-Fluorophenoxy)benzylamine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor studies.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Fluorophenoxy)benzylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group can enhance binding affinity and specificity, while the benzylamine moiety can participate in hydrogen bonding and other interactions. These properties make it a valuable compound for studying molecular pathways and developing new therapeutic agents.

Comparison with Similar Compounds

4-Fluorobenzylamine

- Structure : A benzylamine core with a single fluorine atom at the para position of the benzene ring.

- Molecular Weight : 125.15 g/mol.

- Applications : Widely used as a building block in drug synthesis (e.g., antihistamines, antimicrobial agents). Its simplicity and commercial availability make it a common intermediate in medicinal chemistry .

- Key Differences: Unlike this compound, it lacks the phenoxy linker, reducing steric bulk and altering electronic properties.

4-(Trifluoromethoxy)benzylamine

- Structure : Benzylamine substituted with a trifluoromethoxy (-OCF₃) group at the para position.

- Molecular Weight : 191.15 g/mol.

- Physical Properties : Boiling point ~224–225°C; higher lipophilicity due to the trifluoromethoxy group.

- Applications : Industrial-scale synthesis for agrochemicals and pharmaceuticals. Market analysis (2020–2025) highlights its growing demand in Asia-Pacific regions .

4-(Trifluoromethylthio)benzylamine

- Structure : Benzylamine with a trifluoromethylthio (-SCF₃) group at the para position.

- Molecular Weight : 207.22 g/mol.

- Physical Properties : Melting point 224–225°C; the -SCF₃ group enhances both lipophilicity and metabolic resistance.

- Applications: Used in chemical synthesis for sulfur-containing bioactive molecules. The thioether linkage differentiates its reactivity from ether-linked analogs like this compound .

4-[2-(Dimethylamino)ethoxy]benzylamine

- Structure: Benzylamine with a dimethylaminoethoxy side chain at the para position.

- Molecular Weight : 194.27 g/mol.

- Applications: Key intermediate in synthesizing Itopride Hydrochloride, a gastroprokinetic agent. The dimethylaminoethoxy group introduces basicity, enhancing solubility in acidic environments .

- Key Differences: The tertiary amine moiety enables protonation under physiological conditions, a feature absent in this compound.

4-(2-Fluorophenoxy)benzylamine

- Structure: Benzylamine with a 2-fluorophenoxy group at the para position.

- Molecular Weight : 217.23 g/mol.

- Applications: Investigated in preclinical studies for CNS-targeting drugs.

Data Table: Comparative Analysis

*Calculated based on analogous compounds.

Key Research Findings

- Substituent Effects : Electron-withdrawing groups (e.g., -OCF₃, -SCF₃) enhance stability but may reduce nucleophilicity compared to simple fluorinated analogs like 4-fluorobenzylamine .

- Positional Isomerism: The 3-fluoro vs. 2-fluoro substitution on the phenoxy ring significantly impacts steric and electronic profiles, influencing binding to biological targets .

- Synthetic Challenges : Compounds like 4-(trifluoromethyl)benzylamine () may form unintended byproducts (e.g., Schiff bases), highlighting the need for controlled reaction conditions compared to more stable analogs .

Biological Activity

4-(3-Fluorophenoxy)benzylamine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related research findings.

Chemical Structure and Properties

The molecular formula for this compound is C13H12FNO, with a molecular weight of 221.24 g/mol. The compound features a fluorinated phenoxy group, which is significant for its biological activity.

The biological activity of this compound may be attributed to its interaction with various biological targets, including receptors and enzymes. The fluorine atom in the phenoxy group enhances the compound's lipophilicity and ability to penetrate cell membranes, potentially increasing its efficacy in modulating biological pathways.

Potential Mechanisms:

- Receptor Agonism/Antagonism : The compound may interact with specific receptors involved in inflammatory pathways or metabolic processes.

- Enzyme Inhibition : It may inhibit enzymes such as monoamine oxidase (MAO), which plays a role in neurotransmitter metabolism.

- Cell Signaling Modulation : It could affect signaling pathways linked to cell proliferation or apoptosis.

Biological Activity

Research has indicated that this compound exhibits various biological activities:

Research Findings and Case Studies

Several studies have explored the efficacy of fluorinated benzylamines, providing insights into their biological activities:

- Inhibition Studies : A study on related benzylamine derivatives demonstrated significant inhibitory effects against MAO-B with IC50 values ranging from low micromolar concentrations . This suggests that this compound may similarly inhibit this enzyme.

- Antiproliferative Effects : Research has shown that fluorinated benzylamine derivatives exhibit antiproliferative activity against various cancer cell lines. For example, compounds derived from benzylamines demonstrated IC50 values indicating effective growth inhibition in lung and breast cancer models .

- In Vivo Efficacy : In vivo studies using models of diabetic retinopathy have shown that structurally similar compounds can reduce retinal vascular leakage, suggesting potential therapeutic benefits for ocular diseases .

Comparative Analysis

To better understand the activity of this compound, a comparison with similar compounds can provide context:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.